disodium;propanedioate;hydrate
Description
Contextual Significance in Contemporary Chemical Sciences
In the realm of contemporary chemical sciences, disodium (B8443419) propanedioate hydrate (B1144303) holds considerable importance primarily due to its utility as a nucleophile and a precursor in various synthetic transformations. It is a key component in the malonic ester synthesis, a classic and fundamental method for preparing substituted acetic acids. wikipedia.orgopenochem.org The reactivity of the methylene (B1212753) group flanked by two carboxyl groups makes it readily deprotonated to form a stable carbanion, which can then participate in nucleophilic substitution reactions with alkyl halides. wikipedia.org
Furthermore, the malonate group can act as a bidentate ligand, forming complexes with a wide range of metal ions. This has led to extensive research in the field of coordination chemistry, where the structure and properties of these metal-malonate complexes are investigated. chemicalbook.comresearchgate.net These complexes exhibit diverse structural motifs, including monomeric, polymeric, and supramolecular assemblies, and are of interest for their potential applications in areas such as catalysis and materials science. solubilityofthings.comresearchgate.net The ability of the malonate ligand to bridge metal centers has been exploited to construct one-, two-, and three-dimensional coordination polymers with interesting magnetic properties. researchgate.net
Evolution of Research Perspectives on Propanedioate Chemistry
Research interest in propanedioate chemistry has evolved significantly since the initial discovery and application of the malonic ester synthesis. Initially, the focus was primarily on its application in the synthesis of various carboxylic acids and barbiturates. wikipedia.orgatamankimya.com This foundational work established the malonate ester as a crucial synthon for the −CH₂COOH group. wikipedia.org
Over time, the scope of propanedioate chemistry has broadened considerably. In the 20th century, advancements included the development of intramolecular malonic ester synthesis for the creation of alicyclic compounds, known as the Perkin alicyclic synthesis. wikipedia.org More recent developments have explored photochemical approaches to malonic ester synthesis, offering greater selectivity and control over the reaction. studysmarter.co.uk
Beyond traditional organic synthesis, the focus has shifted towards understanding the role of propanedioates in coordination chemistry and materials science. Researchers are now exploring the synthesis and characterization of complex metal-organic frameworks (MOFs) and coordination polymers where the malonate dianion acts as a versatile bridging ligand. researchgate.net These studies investigate how the coordination mode of the malonate ligand influences the dimensionality and magnetic properties of the resulting materials. researchgate.net There is also growing interest in the biochemical roles of malonates, particularly as competitive inhibitors of enzymes in metabolic pathways. solubilityofthings.com
Foundational Research Questions and Unexplored Domains
Despite the extensive research on disodium propanedioate and its derivatives, several foundational questions and unexplored domains remain. A key area of ongoing investigation is the precise control over the dialkylation process in malonic ester synthesis, as the formation of dialkylated byproducts can complicate product separation and lower yields. wikipedia.org
In the field of coordination chemistry, a significant challenge lies in predicting and controlling the final architecture of metal-malonate complexes. The factors that govern the formation of one-, two-, or three-dimensional networks are not yet fully understood, and further research is needed to elucidate the relationship between the metal ion, the malonate ligand, and any ancillary ligands present in the system. researchgate.net The synthesis of heterometallic complexes containing malonate ligands is another area that remains relatively underexplored. researchgate.net
Furthermore, the full potential of disodium propanedioate hydrate in the synthesis of novel materials with specific functional properties, such as tailored magnetic behavior or catalytic activity, is yet to be realized. The exploration of malonate-based coordination polymers as functional materials is a promising and active area of research. researchgate.net Additionally, while its role as an enzyme inhibitor is known, further investigation into its specific interactions with various enzymes and its potential applications in medicinal chemistry could yield valuable insights. solubilityofthings.com
Interactive Data Tables
Chemical and Physical Properties of Disodium Propanedioate Hydrate
| Property | Value | Source |
| Molecular Formula | C₃H₄Na₂O₅ | chemicalbook.com |
| Molecular Weight | 166.04 g/mol | chemicalbook.commatrix-fine-chemicals.com |
| Appearance | White to Off-White Crystalline Solid | chemicalbook.comavantorsciences.com |
| Melting Point | >300 °C | chemicalbook.com |
| Solubility in Water | 1 M at 20 °C (clear, colorless solution) | chemicalbook.comlookchem.com |
| Storage Temperature | Room Temperature | chemicalbook.comlookchem.com |
Synonyms for Disodium Propanedioate Hydrate
| Synonym | Source |
| Malonic acid disodium salt monohydrate | cymitquimica.comchemicalbook.comlookchem.com |
| Sodium malonate dibasic monohydrate | chemicalbook.comlookchem.com |
| Disodium malonate monohydrate | chemicalbook.comlookchem.com |
| Propanedioic acid, disodium salt, monohydrate | cymitquimica.comlookchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H4Na2O5 |
|---|---|
Molecular Weight |
166.04 g/mol |
IUPAC Name |
disodium;propanedioate;hydrate |
InChI |
InChI=1S/C3H4O4.2Na.H2O/c4-2(5)1-3(6)7;;;/h1H2,(H,4,5)(H,6,7);;;1H2/q;2*+1;/p-2 |
InChI Key |
INIYRMMIDZWSKY-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
Nomenclature and Advanced Structural Characterization of Disodium Propanedioate Hydrate
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Elucidation
Solid-State NMR (SSNMR) for Crystal Structure and Dynamics
Solid-State Nuclear Magnetic Resonance (SSNMR) is a powerful, non-destructive technique for probing the local chemical environment of atoms in solid materials. While specific SSNMR studies dedicated exclusively to disodium (B8443419) propanedioate hydrate (B1144303) are not prominent in the literature, the application of this methodology can be detailed based on its use for analogous hydrated organic salts and crystalline materials. rsc.orgmdpi.com SSNMR provides insights into crystallographic non-equivalence, polymorphism, and the dynamics of both the anion and the water molecules.
For disodium propanedioate hydrate, several nuclei are amenable to SSNMR analysis:
¹³C SSNMR: Cross-polarization magic-angle spinning (CP/MAS) ¹³C NMR is a standard technique for organic solids. nih.gov It would reveal distinct resonances for the three carbon atoms of the propanedioate (malonate) anion (the central methylene (B1212753) carbon and the two equivalent carboxylate carbons). If the two carboxylate groups become crystallographically non-equivalent in the unit cell, two separate signals would be observed. The chemical shifts are highly sensitive to the local conformation and intermolecular interactions, such as hydrogen bonding with water molecules. researchgate.netrsc.org
¹H SSNMR: While strong homonuclear dipolar broadening can be an issue, modern techniques like fast MAS can provide high-resolution ¹H spectra. rsc.org These spectra would be instrumental in characterizing the water of hydration, distinguishing between tightly bound water molecules and more mobile ones, and probing the hydrogen bonding network within the crystal. rsc.org
²³Na SSNMR: As a quadrupolar nucleus, ²³Na SSNMR is very sensitive to the symmetry of the sodium ion's coordination sphere. The spectra can determine the number of distinct sodium sites in the crystal lattice and provide information about the geometry of the Na-O polyhedra formed by coordination with carboxylate oxygen atoms and water molecules.
Dynamic Studies: Variable-temperature SSNMR experiments can provide information on molecular dynamics, such as the rotation of the methylene group or the librational motions and diffusion of water molecules within the lattice, by observing changes in spectral lineshapes and relaxation times. rsc.org
Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Molecular Fingerprinting and Intermolecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a molecular fingerprint, providing detailed information about the functional groups and intermolecular forces within the crystal structure. lehigh.edu The spectra of disodium propanedioate hydrate are characterized by the vibrational modes of the malonate anion and the water of hydration. researchgate.netias.ac.in
Key vibrational modes include:
Water Vibrations: The O-H stretching region (typically 3000-3600 cm⁻¹) in the FTIR and Raman spectra provides clear evidence of hydration. The presence of multiple, often broad, bands in this region can indicate crystallographically non-equivalent water molecules involved in different hydrogen bonding environments. researchgate.net Water bending modes appear around 1600-1660 cm⁻¹, while lower frequency librational modes (rocking, wagging, twisting) can also be observed. scielo.org.arscielo.org.ar
Carboxylate (COO⁻) Vibrations: The asymmetric (νₐₛ) and symmetric (νₛ) stretching modes of the carboxylate groups are particularly diagnostic. These typically appear in the 1550-1625 cm⁻¹ and 1350-1440 cm⁻¹ regions, respectively. scielo.org.arscielo.org.ar The frequency separation (Δν) between these two modes can give an indication of the coordination mode of the carboxylate group with the sodium ions (e.g., unidentate, bidentate chelating, or bridging).
Methylene (CH₂) Vibrations: C-H stretching vibrations are found in the 2900-3000 cm⁻¹ range, while deformation modes such as scissoring (δ(CH₂)) and wagging (ρ(CH₂)) appear at lower wavenumbers, typically around 1470 cm⁻¹ and 1260 cm⁻¹, respectively. ias.ac.inresearchgate.net
The following table summarizes representative vibrational frequencies observed for metal malonate hydrates.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Assignment | Reference(s) |
| ν(OH) | 3000 - 3600 | Water O-H Stretching | researchgate.net |
| ν(CH) | 2900 - 3000 | Methylene C-H Stretching | researchgate.net |
| δ(H₂O) | 1600 - 1660 | Water H-O-H Bending | researchgate.net |
| νₐₛ(COO⁻) | 1550 - 1625 | Asymmetric Carboxylate C=O Stretching | scielo.org.arscielo.org.ar |
| δ(CH₂) | ~1470 | Methylene C-H Scissoring | ias.ac.inresearchgate.net |
| νₛ(COO⁻) | 1350 - 1440 | Symmetric Carboxylate C-O Stretching | scielo.org.arscielo.org.ar |
| ρ(CH₂) | ~1260 | Methylene C-H Wagging | researchgate.net |
X-ray Diffraction (XRD) for Crystalline Architecture Analysis
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a crystal structure. A study of disodium malonate monohydrate (Na₂C₃H₂O₄·H₂O) determined its complete solid-state architecture. iucr.org The compound crystallizes in the orthorhombic space group Pbc2₁, with each unit cell containing four formula units. iucr.org
The structure reveals that each sodium ion is coordinated by six oxygen atoms in a distorted octahedral geometry. iucr.org These NaO₆ polyhedra are linked together by sharing faces, edges, and corners to form a two-dimensional network. These networks are further connected along the crystallographic a-axis by carboxylate bridges. iucr.org The malonate ion itself adopts a conformation where it forms a six-membered chelate ring with one sodium ion and a four-membered ring with another. iucr.org This chelation imposes a significant distortion on the malonate backbone, with the C-C-C angle opening to 114.9°. iucr.org The water molecule plays a crucial role in stabilizing the structure by participating in a hydrogen-bonding network. iucr.org
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | iucr.org |
| Space Group | Pbc2₁ | iucr.org |
| a (Å) | 7.7486 | iucr.org |
| b (Å) | 12.6419 | iucr.org |
| c (Å) | 5.7866 | iucr.org |
| Z | 4 | iucr.org |
| Volume (ų) | 566.84 | iucr.org |
| C(1)-C(2)-C(3) Angle (°) | 114.9 | iucr.org |
Powder X-ray diffraction (PXRD) is an essential tool for materials characterization, used for phase identification, assessment of sample purity, and analysis of polymorphism. igminresearch.jp For disodium propanedioate hydrate, the PXRD pattern serves as a unique fingerprint for a specific crystalline phase. rigaku.com Any variation in the crystal structure, such as a different hydration state (e.g., dihydrate vs. monohydrate) or a different polymorphic form, will result in a distinct diffraction pattern. rigaku.com
This technique is particularly valuable for:
Phase Purity: Comparing the experimental PXRD pattern of a bulk sample to a standard pattern calculated from single-crystal data can confirm its phase purity. icdd.com The absence of unexpected peaks indicates a pure sample.
Polymorph/Hydrate Screening: PXRD is used to screen for different crystalline forms that may arise under various crystallization conditions (e.g., temperature, solvent).
Monitoring Structural Changes: When coupled with varying temperature or humidity, PXRD can monitor phase transitions in real-time, such as the loss of water upon heating, which would be observed as a change from the hydrate pattern to that of an anhydrous form or a lower hydrate. rigaku.com
Other Advanced Spectroscopic and Analytical Methodologies for Structural Insight
Beyond the core techniques, other methods provide complementary data, particularly regarding the hydration state and thermal stability of the compound.
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for studying hydrated salts. alstesting.co.th
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. For disodium propanedioate hydrate, a TGA thermogram would show a distinct mass loss step corresponding to the removal of water of crystallization. frontiersin.orgresearchgate.net The temperature at which this loss occurs provides information on the thermal stability of the hydrate, and the percentage of mass lost allows for the quantitative determination of the water content (e.g., confirming a monohydrate vs. other hydration states). cmc-concrete.com
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a temperature change. The dehydration of the crystal is typically an endothermic process, which appears as a distinct peak in the DSC curve. rigaku.comresearchgate.net The presence of multiple endotherms can suggest a multi-step dehydration process, potentially involving different water molecule environments within the crystal. frontiersin.org
These thermal methods, when used in conjunction with temperature-controlled XRD, provide a complete picture of the structural transformations that disodium propanedioate hydrate undergoes upon heating. rigaku.com
Synthetic Methodologies and Mechanistic Organic Reactions of Disodium Propanedioate Hydrate
Advanced Synthetic Routes and Optimization Strategies for Disodium (B8443419) Propanedioate Hydrate (B1144303)
The synthesis of disodium propanedioate hydrate is typically achieved through a straightforward acid-base neutralization reaction. The common starting material is either malonic acid or its diethyl ester, diethyl malonate. The latter is often more accessible and is readily hydrolyzed to malonic acid. atamankimya.comatamankimya.com
The primary synthetic route involves the reaction of malonic acid with two equivalents of a strong sodium base, such as sodium hydroxide (B78521) or sodium ethoxide, in a suitable solvent, typically water or ethanol (B145695). The reaction proceeds as follows:
CH₂(COOH)₂ + 2 NaOH → Na₂[CH₂(COO)₂] + 2 H₂O
Following the neutralization, disodium propanedioate is isolated as its hydrate by crystallization from the aqueous solution. The degree of hydration can vary depending on the crystallization conditions.
Optimization of this synthesis is critical for achieving high yield and purity. e3s-conferences.org Key strategies focus on controlling reaction parameters to ensure complete neutralization and to facilitate the formation of well-defined crystals upon workup.
Table 1: Optimization Strategies for Disodium Propanedioate Hydrate Synthesis
| Parameter | Strategy | Rationale |
|---|---|---|
| Reactant Purity | Use high-purity malonic acid and sodium hydroxide. | Impurities can interfere with the reaction and contaminate the final product. |
| Stoichiometry | Maintain a precise 1:2 molar ratio of malonic acid to sodium base. | An excess of acid or base would result in an impure product and complicate purification. |
| Solvent | Use deionized water or absolute ethanol to avoid side reactions. e3s-conferences.org | The presence of other ions or reactive species can lead to the formation of by-products. |
| Temperature Control | Monitor and control the temperature during neutralization, as the reaction is exothermic. | Prevents solvent boiling and potential degradation of the product. Cooling during crystallization promotes higher yield. |
| pH Monitoring | Monitor the pH to ensure the reaction goes to completion (pH should be neutral to slightly basic). | Confirms the formation of the disodium salt rather than the monosodium salt. |
| Crystallization | Employ slow cooling or solvent evaporation techniques. | Promotes the growth of larger, more pure crystals, which are easier to filter and dry. |
Investigation of Propanedioate-Mediated Organic Reaction Mechanisms
The chemical utility of disodium propanedioate is intrinsically linked to the reactivity of the malonate dianion. This ion is a key intermediate in several fundamental organic reactions, including decarboxylation and condensation reactions.
The decarboxylation of malonic acid and its anions is a classic reaction in organic synthesis, typically occurring upon heating to produce acetic acid and carbon dioxide. Mechanistic studies have shown that the reaction proceeds through a cyclic intermediate. researchgate.net Theoretical studies predict that the loss of CO₂ from the malonate anion has a significantly lower activation barrier than the decarboxylation of the neutral malonic acid. nih.gov
Research on the hydrothermal decarboxylation of the malonate system has provided detailed kinetic data. researchgate.net The relative rates of the first-order reaction are malonic acid > monosodium malonate > disodium malonate. This difference is attributed primarily to entropy effects in the cyclic transition state; increased negative charge leads to a more rigid intermediate and a more ordered solvation shell. researchgate.net The presence of the Na⁺ counterion can also influence the rate by interacting with the carboxylate groups. researchgate.net
Table 2: Arrhenius Parameters for the Decarboxylation of Malonic Acid Species
| Reactant Species | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (ln(A, s⁻¹)) |
|---|---|---|
| Malonic Acid | 116 - 126 | 30.2 - 31.4 |
| Malonate Anion (-1) | 120 | 28.3 - 29.4 |
| Malonate Anion (-2) | 118 | 23.3 |
Data sourced from hydrothermal studies at 275 bar. researchgate.net
Disodium propanedioate serves as an excellent source of the malonate carbanion for condensation reactions, most notably the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgthermofisher.com
In this context, the propanedioate dianion, or the carbanion generated by deprotonation of a malonic ester, functions as the "active methylene (B1212753) compound." thermofisher.comamazonaws.com The two electron-withdrawing carboxylate groups increase the acidity of the methylene (CH₂) protons, allowing a base to easily generate the nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. amazonaws.com The resulting intermediate subsequently eliminates a molecule of water to form a new carbon-carbon double bond. sigmaaldrich.com
The reaction is highly versatile and works with a wide range of aldehydes and ketones, making it a cornerstone for synthesizing substituted alkenes and other complex molecules. amazonaws.comsci-hub.se
Table 3: Examples of Carbonyl Compounds in Knoevenagel Condensations with Malonate Derivatives
| Carbonyl Compound | Product Type |
|---|---|
| Benzaldehyde | Cinnamic acid derivatives |
| Formaldehyde | Bis-adducts |
| 2-Methoxybenzaldehyde | Substituted enones |
| Aliphatic Aldehydes (e.g., Butanal) | Alkylidene malonates |
The propanedioate unit is a quintessential C3 building block in organic synthesis. atamankimya.comatamanchemicals.com Its structure allows for the introduction of a three-carbon chain that can be further elaborated. The classic malonic ester synthesis, for example, utilizes diethyl malonate to produce a variety of substituted carboxylic acids. This synthesis involves the alkylation of the malonate enolate followed by hydrolysis and decarboxylation. atamankimya.com
Similarly, the Knoevenagel condensation provides a pathway to incorporate the C3 unit while forming a new double bond, which can then be used in subsequent transformations. sci-hub.se Through these and other reactions, disodium propanedioate and its derivatives serve as precursors in the synthesis of valuable compounds, including barbiturates, vitamins, amino acids, and specialty polymers. atamankimya.comatamankimya.comatamanchemicals.com The dihydroxyacetone (DHA) unit is another example of a versatile C3 building block in nature and organic synthesis. researchgate.net
Solid-State Reactivity and Transformations of Disodium Propanedioate Hydrate
The reactivity of a compound in the solid state can differ significantly from its behavior in solution. For crystalline hydrates like disodium propanedioate hydrate, the water molecules and the crystal lattice structure play crucial roles. nih.gov
While specific studies on disodium propanedioate hydrate are limited, insights can be drawn from related systems. For instance, studies on the thermal decomposition of silver malonate show that it proceeds in the solid state without melting. iupac.org This suggests that disodium propanedioate hydrate might also undergo solid-state thermal decomposition, likely via decarboxylation at elevated temperatures.
The water of hydration can have a dual role. It can either stabilize the crystal structure through hydrogen bonding, potentially increasing the thermal stability, or it can facilitate a reaction by creating a localized "solvent" environment within the crystal, lowering the energy barrier for a transformation. nih.gov The reactivity is often dictated by the proximity and orientation of reactive groups within the crystal lattice and can be initiated at defect sites. iupac.orgpurdue.edu
Should disodium propanedioate hydrate undergo a solid-state transformation, such as thermal decomposition, the study of its kinetics would be paramount to understanding the mechanism. The kinetics of solid-state reactions are fundamentally different from those in the gas or liquid phase, as they often involve the formation and growth of a new solid phase at a reaction interface. iupac.org
The applicability of the Arrhenius equation to solid-state kinetics, while sometimes debated, is generally accepted for describing the temperature dependence of the reaction rate. researchgate.net Experimental data are typically collected using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). The resulting data (conversion vs. time/temperature) are then fitted to various solid-state kinetic models. researchgate.netcsic.es
These models can be broadly categorized:
Nucleation Models (e.g., Avrami-Erofeev): Describe reactions where the formation of product nuclei is the rate-limiting step.
Geometrical Contraction Models: Assume the reaction starts at the crystal surface and proceeds inwards.
Diffusion-Controlled Models: Used when the rate is limited by the diffusion of reactants or products through the product layer.
By determining which model best fits the data, along with the calculated activation energy (Ea) and pre-exponential factor (A), a mechanistic pathway for the solid-state reaction can be proposed. researchgate.net
Solvent-Free Synthetic Approaches Employing Hydrate Forms
The pursuit of environmentally benign chemical processes has driven the development of solvent-free reaction conditions, a cornerstone of green chemistry. These methodologies minimize pollution, reduce costs, and simplify experimental procedures and handling. cmu.edu Disodium propanedioate, as the salt of a dicarboxylic acid, lends itself to solid-state reactions where the crystalline structure of the hydrate form can influence reactivity and selectivity. Solvent-free approaches are particularly relevant in condensation reactions where disodium propanedioate can serve as a nucleophile.
Mechanochemical methods, such as ball milling and grinding, are prominent techniques in solvent-free synthesis. cmu.edunih.gov These high-energy milling processes can facilitate reactions between solid reactants by increasing surface area, enhancing mass transfer, and in some cases, accessing unique reactive states. For instance, the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, has been successfully performed under solvent-free conditions. dut.ac.zatue.nlresearchgate.net In a typical laboratory setting, this involves the reaction of an aldehyde or ketone with an active methylene compound, such as a malonate derivative, often in the presence of a basic catalyst. amazonaws.com
While specific data on the use of disodium propanedioate hydrate in solvent-free Knoevenagel condensations is not extensively tabulated in the literature, the principles are well-established with related malonate compounds. For example, the solvent-free condensation of various benzaldehydes with malonic acid, catalyzed by environmentally benign amines or ammonium (B1175870) salts, has been shown to produce cinnamic acids in high yields. tue.nl Similarly, microwave-assisted solvent-free Michael additions of diethyl malonate to chalcones have been effectively carried out on the surface of potassium carbonate. ias.ac.in These methods often lead to high product purity and circumvent the need for toxic solvents and complex work-up procedures. dut.ac.zanih.gov The hydrate water molecules in disodium propanedioate hydrate can potentially play a role in these reactions, possibly by facilitating proton transfer or influencing the crystal lattice energy.
The following table illustrates the yields of a Knoevenagel condensation product under various solvent-free and solvent-based conditions, highlighting the efficiency of the solvent-free approach.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrrolidinium Ionic Liquid | Solvent-Free | 80 | 2 | 95 | rsc.org |
| Ammonium Bicarbonate | Solvent-Free | 100 | 1 | 92 | tue.nl |
| Potassium Carbonate (Microwave) | Solvent-Free | N/A | 7 min | ~90 | ias.ac.in |
| Piperidine | Ethanol | Reflux | 8 | 75 | amazonaws.com |
| Triethylamine | THF | Room Temp | 24 | Poor | hbni.ac.in |
Solution-Phase Reactivity and the Influence of Environmental Parameters
The reactivity of disodium propanedioate in solution is intrinsically linked to the behavior of the propanedioate (malonate) dianion and its protonated forms. Environmental factors such as pH, ionic strength, temperature, and the solvent system can profoundly influence the kinetics and equilibrium of reactions involving this compound.
Effects of pH and Ionic Strength on Reaction Kinetics and Equilibrium
The pH of the reaction medium dictates the speciation of the malonate entity. Malonic acid is a diprotic acid with pKa values of approximately 2.83 and 5.69. rsc.org Consequently, in solution, it can exist as the fully protonated malonic acid (H₂A), the monoprotonated malonate monoanion (HA⁻), or the fully deprotonated malonate dianion (A²⁻). The concentration of the nucleophilic malonate dianion, which is crucial for reactions like Michael additions and Knoevenagel condensations, increases with increasing pH.
Kinetic studies on the decarboxylation of the malonate system demonstrate a clear pH dependence. The relative rates of decarboxylation follow the order: malonic acid > malonate(-1) ≫ malonate(-2). acs.org This indicates that the fully deprotonated dianion is the most stable and least reactive in this particular degradation pathway. The rate of substitution reactions involving metal-malonato complexes also shows a dependence on pH. For instance, the rate of substitution on cis-bis(malonato)diaquochromate(III) increases with increasing pH. ajol.info
The following table presents kinetic data for the decarboxylation of malonate species at different pH values, illustrating the significant impact of pH on reaction rates.
| Species | pH Range | Arrhenius Activation Energy (kJ/mol) | ln(A, s⁻¹) | Reference |
|---|---|---|---|---|
| Malonic Acid (H₂A) | 1.89 - 2.5 | 120 ± 4 | 30.2 ± 1.0 | acs.org |
| Malonate Monoanion (HA⁻) | 3.5 - 5.0 | 116 ± 2 | 28.3 ± 0.5 | acs.org |
| Malonate Dianion (A²⁻) | > 6.0 | 118 ± 6 | 23.3 ± 1.4 | acs.org |
Ionic strength, a measure of the total concentration of ions in a solution, can also affect reaction rates through the primary salt effect. For reactions between ions, an increase in ionic strength will increase the rate of reaction between ions of the same charge and decrease the rate of reaction between ions of opposite charge. In the context of disodium propanedioate, the reacting species is an anion. Studies on the decarboxylation of the malonate monoanion have shown that the rate decreases with increasing ionic potential of the cation (charge/radius), with the exception of Mg²⁺. acs.orgresearchgate.net This is attributed to the formation of ion pairs, which can stabilize the reactant and affect the structure of the transition state. However, in some substitution reactions, the effect of ionic strength has been found to be negligible. oup.com The viscosity of dilute solutions of disodium malonate is also influenced by ion association and ionic strength. rsc.org
Impact of Temperature and Solvent Systems on Reaction Pathways
Temperature is a critical parameter in chemical reactions, influencing both reaction rates and, in some cases, the position of equilibrium. According to the Arrhenius equation, reaction rates generally increase with temperature due to the increased kinetic energy of molecules leading to more frequent and energetic collisions. The activation energy (Ea) is a key determinant of this temperature dependence. For the substitution reactions of a palladium-bipy-malonate complex, the activation parameters have been determined, showing a significant temperature effect on the reaction rates. ias.ac.in
The choice of solvent system can dramatically alter the pathway of a reaction. Solvent polarity, proticity, and coordinating ability can influence the solubility of reactants, stabilize or destabilize transition states, and participate directly in the reaction mechanism. In the context of Michael additions involving malonates, the solvent has been shown to be a crucial factor. rsc.org For example, in the asymmetric Michael addition of diethyl malonate to a nitroolefin, polar protic solvents like ethanol can lead to high yields and enantioselectivities, while nonpolar solvents like toluene (B28343) can result in reduced activity. rsc.org Similarly, for Knoevenagel condensations, the choice of solvent can impact reaction efficiency, with polar aprotic solvents like DMSO sometimes proving effective. amazonaws.com In some instances, water has been found to be an efficient solvent for tandem aerobic oxidation-Knoevenagel condensation reactions. mdpi.com
The following table provides data on the effect of temperature on the rate constant of a substitution reaction involving a malonate complex.
| Temperature (K) | Rate Constant, k₂ (M⁻¹s⁻¹) | Reference |
|---|---|---|
| 298 | 12.36 ± 0.03 | ias.ac.in |
| 303 | 16.42 ± 0.04 | ias.ac.in |
| 308 | 24.19 ± 0.02 | ias.ac.in |
| 313 | 40.61 ± 0.03 | ias.ac.in |
Biochemical and Enzymatic Interactions of Disodium Propanedioate Hydrate
Elucidation of Competitive Inhibition Mechanisms of Succinate (B1194679) Dehydrogenase (SDH)
Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a critical enzyme that participates in both the citric acid cycle and oxidative phosphorylation. wikipedia.org It catalyzes the oxidation of succinate to fumarate (B1241708). wikipedia.org Disodium (B8443419) propanedioate, as the anion propanedioate (malonate), is a classic example of a competitive inhibitor of SDH. libretexts.orgvedantu.comvedantu.comdoubtnut.com This inhibition occurs because malonate is structurally similar to the enzyme's natural substrate, succinate, allowing it to bind to the active site but remain unreacted, thereby blocking succinate from binding. libretexts.orgvedantu.com
Molecular Docking and Binding Affinity Studies of Propanedioate with SDH Active Site
Molecular docking studies have been employed to elucidate the specific interactions between propanedioate and the active site of succinate dehydrogenase. These computational analyses reveal that propanedioate binds to the same active site as succinate. researchgate.net The active site for succinate oxidation is located on the SdhA subunit of the enzyme complex. wikipedia.orgproteopedia.org
Docking simulations have shown that propanedioate interacts with key amino acid residues within the active site. For instance, studies have identified interactions with residues such as His296 as being important for binding. nih.gov The binding energy of propanedioate to the succinate dehydrogenase active site has been calculated and found to be comparable to that of succinate, providing a quantitative basis for its action as a competitive inhibitor. nih.gov However, when succinate is already bound to the enzyme, malonate shows a less favorable binding energy, suggesting it is unlikely to displace an already bound succinate molecule. researchgate.netnih.gov Conversely, succinate can bind to the enzyme even when malonate is present, albeit with altered binding energy. nih.gov
| Molecule | Binding Energy (kcal/mol) | Interacting Residues (Example) |
| Succinate | -2.35 | Thr254, His354, Arg399 proteopedia.org |
| Propanedioate (Malonate) | -2.14 | His296 nih.gov |
This table presents example binding energies and interacting residues from molecular docking studies. Actual values may vary depending on the specific computational model and conditions used.
Enzymatic Kinetic Characterization of SDH Inhibition
The competitive nature of SDH inhibition by propanedioate is well-established through enzymatic kinetic studies. vedantu.comvaia.com In competitive inhibition, the inhibitor binds reversibly to the enzyme's active site. libretexts.org This means that the inhibition can be overcome by increasing the concentration of the substrate (succinate). libretexts.orgvaia.com
Kinetic studies typically involve measuring the rate of the enzymatic reaction at various substrate concentrations in the presence and absence of the inhibitor. The results are often visualized using a Lineweaver-Burk plot. For competitive inhibition by propanedioate, such plots show an increase in the Michaelis constant (Km), which reflects an apparent decrease in the enzyme's affinity for the substrate, while the maximum velocity (Vmax) remains unchanged.
The inhibitory constant (Ki) is a measure of the inhibitor's potency. For propanedioate, Ki values for SDH inhibition have been determined in various studies, confirming its high affinity for the enzyme's active site. nih.gov The inhibition is reversible, and the degree of inhibition depends on the relative concentrations of propanedioate and succinate. libretexts.org
Structural Biology Approaches to Enzyme-Inhibitor Complex Resolution
While a high-resolution crystal structure of the human SDH complex specifically with propanedioate bound may not be widely available in public databases, the structures of SDH with other ligands and the extensive knowledge of its active site provide a clear framework for how propanedioate binds. proteopedia.org The succinate-binding pocket is located within the SDHA subunit, which contains a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor. wikipedia.orgproteopedia.org The structural similarity between propanedioate and succinate allows the inhibitor to fit into this pocket and interact with the same residues that normally bind succinate. libretexts.org
Role in Intermediary Metabolic Pathways
The inhibition of succinate dehydrogenase by propanedioate has significant consequences for central metabolic pathways, most notably the citric acid cycle and cellular respiration.
Regulatory Effects on the Citric Acid Cycle and Cellular Respiration
| Metabolic Pathway | Effect of Propanedioate (Malonate) | Mechanism |
| Citric Acid Cycle | Inhibition | Blocks the conversion of succinate to fumarate. ttuhsc.edu |
| Cellular Respiration | Decreased | Reduces the supply of electrons from succinate to the electron transport chain. vedantu.com |
Involvement in Endogenous Malonate Metabolism Pathways
While widely known as a synthetic inhibitor, malonate also occurs naturally in various biological systems, including legumes and the developing brains of rats. researchgate.net This suggests that endogenous metabolic pathways for malonate exist. researchgate.netnih.gov In some bacteria, malonate can be utilized as a sole source of carbon and energy. nih.gov This involves the enzyme malonate decarboxylase, which catalyzes the conversion of malonate to acetyl-CoA. nih.govsmolecule.com
In mammals, malonyl-CoA is a key intermediate in fatty acid synthesis and is produced from acetyl-CoA by the enzyme acetyl-CoA carboxylase. rsc.orgfrontiersin.org While the direct metabolic pathways of free malonate are less characterized in mammals, it is suggested that malonyl-CoA and malonic dialdehyde (B1249045) could be precursors of an intracellular malonate pool. nih.gov The existence of endogenous malonate and its metabolic pathways indicates it may have physiological roles beyond simple inhibition, potentially in regulating metabolism and cellular processes. researchgate.netnih.gov For instance, endogenous malonate has been implicated in the regulation of mitochondrial ATP-sensitive potassium channels. nih.gov
Impact on Metabolic Flux and Metabolite Homeostasis
Propanedioate is well-known for its role as a competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This enzyme catalyzes the oxidation of succinate to fumarate, a key reaction within the tricarboxylic acid (TCA) cycle. By binding to the active site of succinate dehydrogenase, propanedioate competitively blocks the binding of the natural substrate, succinate. This inhibition has significant consequences for central carbon metabolism, leading to a redistribution of metabolic flux and altered metabolite homeostasis. core.ac.uk
The blockage of the TCA cycle at this step causes an accumulation of upstream metabolites, including succinate, and a depletion of downstream metabolites. To maintain energy production and biosynthetic precursor supply, cells must reroute metabolic fluxes. For instance, studies have shown that inhibition by propanedioate can lead to an increased flux through the pentose (B10789219) phosphate (B84403) pathway (PPP) to generate NADPH, which is essential for various anabolic processes and antioxidant defense. frontiersin.org Furthermore, the flux from pyruvate (B1213749) to acetyl-CoA may be altered, and overflow metabolism pathways, such as the production of acetoin (B143602) and 2,3-butanediol (B46004) from pyruvate, may see a decrease in flux. frontiersin.org
Table 1: Effects of Propanedioate (Malonate) on Metabolic Fluxes
| Metabolic Pathway | Observed Effect of Propanedioate Inhibition | Reference |
|---|---|---|
| Tricarboxylic Acid (TCA) Cycle | Inhibited at succinate dehydrogenase, leading to accumulation of upstream metabolites (e.g., succinate). | core.ac.uk |
| Glycolysis | Flux may increase to compensate for reduced mitochondrial ATP production. | frontiersin.org |
| Pentose Phosphate Pathway (PPP) | Flux may increase to enhance NADPH production. | frontiersin.orgmdpi.com |
| Overflow Metabolism (e.g., to acetoin) | Flux from pyruvate to overflow products may decrease. | frontiersin.org |
Metal Ion Chelation and Non-Clinical Bioinorganic Aspects
The two carboxylate groups of the propanedioate anion allow it to act as a bidentate chelating agent, forming stable complexes with a wide range of metal ions. This chelation is a key aspect of its bioinorganic chemistry.
Propanedioate readily forms complexes with divalent and trivalent metal ions. The stability of these complexes is influenced by the chelate effect, where the formation of a ring structure enhances thermodynamic stability compared to binding by analogous monodentate ligands. researchgate.net
Beryllium (Be²⁺): Propanedioate is an effective chelator for the beryllium ion. It forms a highly stable six-membered chelate ring, which is considered the "best fit" for the small, tetrahedral beryllium cation. researchgate.netcore.ac.uk This configuration is more stable than the five-membered rings formed by ligands like oxalate (B1200264) or the seven-membered rings formed by succinate. core.ac.uk The formation of bis(malonato)beryllium(II) complexes, [Be(malonate)₂]²⁻, has been well-characterized. researchgate.netacs.org
Copper (Cu²⁺): Copper(II) propanedioate, also known as copper malonate, is a well-studied coordination complex. ontosight.ai The copper ion is coordinated by the two carboxylate oxygen atoms of the propanedioate ligand. ontosight.ai These complexes are of interest in understanding copper metabolism and toxicity, given the essential role of copper in biological systems. ontosight.ai The magnetic and spectral properties of copper malonate complexes indicate a tetragonally distorted octahedral geometry around the Cu²⁺ ion, a result of the Jahn-Teller effect. royalholloway.ac.uk
The interaction of propanedioate with other transition metals such as cobalt(II), nickel(II), and zinc(II) has also been studied, revealing the formation of stable octahedral complexes. acs.orgroyalholloway.ac.uk
Table 2: Chelation Characteristics of Propanedioate with Select Metal Ions
| Metal Ion | Chelate Ring Structure | Significance | Reference |
|---|---|---|---|
| Beryllium (Be²⁺) | Six-membered ring | Forms a particularly stable complex due to optimal ring size for the Be²⁺ ion. | researchgate.netcore.ac.uk |
| Copper (Cu²⁺) | Six-membered ring | Studied as a model for understanding copper's role in biochemical systems. | ontosight.ai |
| Cobalt (Co²⁺), Nickel (Ni²⁺) | Six-membered ring | Forms regular octahedral complexes. | royalholloway.ac.uk |
The formation of a metal-propanedioate complex in an aqueous biochemical environment is typically a ligand substitution reaction. A water molecule from the metal ion's hydration sphere is replaced by the propanedioate ligand. dokumen.pub The process can be described as a two-step mechanism:
Formation of an outer-sphere complex, where the hydrated metal ion and the propanedioate ligand associate without direct coordination, often driven by electrostatic interactions. researchgate.netdokumen.pub
An intramolecular exchange where the propanedioate ligand displaces a water molecule from the inner coordination sphere to form the chelated complex. researchgate.net
The kinetics of this process are influenced by the nature of the metal ion. For instance, in the formation of a binuclear complex between gallium(III) and a cobalt(III)-malonato complex, the reaction proceeds primarily through the interaction of the Ga³⁺ ion with the dissociated (conjugate base) form of the coordinated malonate. zenodo.org The rate of complex formation is often studied using techniques like stopped-flow spectrophotometry to follow the rapid changes in absorbance as the complex forms. zenodo.org Infrared spectroscopy studies confirm that in these complexes, the metal ion is bonded to the ligand through the carboxyl oxygen atoms. royalholloway.ac.uk The stability of the resulting chelate is a combined effect of the enthalpy gained from coordinate bond formation and a favorable increase in entropy from the release of water molecules. researchgate.net
Disodium Propanedioate Hydrate (B1144303) as a Proton Acceptor and its Speculative Catalytic Roles in Biochemical Systems
As the salt of a dicarboxylic acid, disodium propanedioate exists in its deprotonated, anionic form (propanedioate or malonate). The carboxylate groups are conjugate bases and can therefore act as proton acceptors in biochemical systems. This property is analogous to other biologically relevant molecules with carboxylate groups, such as the side chains of aspartate and glutamate (B1630785) residues in proteins. umb.edu.plmdpi.com The pKa values of malonic acid dictate that at physiological pH, the dicarboxylate form predominates, making it an effective proton acceptor. nih.gov This ability to accept protons can be important in buffering local pH changes within cellular compartments or enzyme active sites. amazonaws.com
Beyond simple acid-base chemistry, the propanedioate structure has been implicated in more direct catalytic roles. In model systems, propanedioate has been shown to be involved in metal-ion-promoted catalysis. A classic example is the metal-ion-catalyzed decarboxylation of acetone (B3395972) dicarboxylate. The catalytic effectiveness of different divalent metal ions in this reaction correlates directly with the stability of their respective malonate complexes. uzh.chacs.org This suggests that the reaction's transition state structurally resembles a metal-malonate complex, where the malonate-like structure helps to stabilize the transition state, thereby lowering the activation energy of the reaction. acs.org
This principle, where a molecule stabilizes a reaction's transition state, is a fundamental concept in catalysis. solubilityofthings.com While propanedioate itself is not a known enzymatic cofactor, its structure provides a model for how bidentate chelation can contribute to catalysis. In enzymes, amino acid residues like aspartate can coordinate a metal ion and a substrate simultaneously, creating a microenvironment that facilitates the chemical transformation. mdpi.comresearchgate.net The speculative catalytic role of free propanedioate in a biological system would likely involve its ability to form ternary complexes with a metal ion and a substrate, thereby stabilizing a charge or a specific conformation required for a reaction to proceed.
Coordination Chemistry of Disodium Propanedioate Hydrate
Synthesis and Design of Disodium (B8443419) Propanedioate-Based Coordination Polymers and Metal-Organic Frameworks
The synthesis of coordination polymers and MOFs using disodium propanedioate hydrate (B1144303) often involves solvothermal or classical synthesis methods. mdpi.com These methods allow for the controlled self-assembly of metal ions and the propanedioate ligand into extended one-, two-, or three-dimensional structures. wikipedia.org The design of these materials can be further tailored by introducing ancillary ligands or by modifying reaction conditions to influence the final architecture. acs.orgnih.gov
Diverse Coordination Modes of the Dicarboxylate Ligand
The propanedioate (malonate) ligand is a versatile building block in the construction of coordination compounds due to its ability to adopt multiple coordination modes. researchgate.net The two carboxylate groups can bind to one or more metal centers in several ways:
The flexibility of the propanedioate ligand allows it to act as a linker, connecting metal centers into various network topologies. researchgate.net For instance, it can simultaneously exhibit both chelating and bridging behavior within the same structure. psu.edu
Exploration of Polymeric Architectures and Network Topologies
The diverse coordination modes of the propanedioate ligand give rise to a wide array of polymeric architectures and network topologies in the resulting coordination polymers and MOFs. These structures can range from simple one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. researchgate.netrsc.org
The specific topology of the network is influenced by factors such as the coordination geometry of the metal ion, the presence of other ligands, and the reaction conditions. The resulting materials often exhibit high porosity and large surface areas, making them suitable for applications in gas storage, separation, and catalysis. wikipedia.orgnih.gov
Influence of Hydration State on Coordination Compound Formation and Structural Stability
The presence of coordinated water molecules can complete the coordination sphere of the metal ion, often leading to distorted octahedral geometries. researchgate.netrsc.org These water molecules can also act as hydrogen bond donors, forming extensive hydrogen-bonding networks with the carboxylate oxygen atoms of the propanedioate ligands and with other water molecules. rsc.org This network of hydrogen bonds contributes significantly to the stability of the crystal lattice.
The removal or replacement of these water molecules can lead to structural transformations or even the collapse of the framework. Conversely, the controlled introduction of water can be used to template the formation of specific structures. The stability of metal complexes in aqueous solutions is a complex interplay of enthalpic and entropic factors related to the hydration of both the metal ion and the ligand. scienceasia.orgacs.org
Spectroscopic and Crystallographic Characterization of Novel Metal-Propanedioate Complexes
The characterization of new metal-propanedioate complexes relies heavily on spectroscopic and crystallographic techniques to elucidate their structure and bonding. nih.gov
Spectroscopic Techniques:
Crystallographic Techniques:
Data from these techniques are often combined to provide a comprehensive understanding of the synthesized materials. For example, crystallographic data can confirm the coordination environment suggested by spectroscopic results.
| Complex | Metal Ion | Coordination Geometry | Propanedioate Coordination Mode | Key IR Bands (cm-1) (νas(COO), νs(COO)) | Reference |
|---|---|---|---|---|---|
| [Mn(mal)(bipy)(H2O)2] | Mn(II) | Distorted Octahedral | Chelating Bidentate | - | researchgate.net |
| [Mn2(mal)(phen)3(H2O)2(Cl)]Cl | Mn(II) | - | Bridging (anti-anti) | - | researchgate.net |
| Co(mal)(Him2-py)2 | Co(II) | Distorted Octahedral | Bidentate | 1650, 1455 | semanticscholar.org |
| Mn(mal)(Him2-py)22 | Mn(II) | Distorted Octahedral | Bidentate | - | semanticscholar.org |
Solid State Chemistry and Crystal Engineering of Disodium Propanedioate Hydrate
Hydration and Dehydration Kinetics in the Solid State
The interaction of crystalline solids with water vapor is a key area of study, with implications for material stability, storage, and processing. Salt hydrates, in particular, can undergo reversible hydration and dehydration processes. cymitquimica.com
Disodium (B8443419) propanedioate is known to be hygroscopic, readily taking up moisture from the environment. xmu.edu.cn Studies on mixed organic-inorganic aerosol particles containing sodium malonate show that it exhibits continuous water uptake as a function of relative humidity (RH), rather than a sharp deliquescence point. researchgate.net This process of water absorption and evaporation appears to be reversible. researchgate.net
The mechanism of water release from the monohydrate crystal lattice involves the breaking of coordination and hydrogen bonds. In the crystal structure of the monohydrate, the water molecule is coordinated to a sodium ion and acts as a donor in two hydrogen bonds to the oxygen atoms of the malonate carboxyl groups. iucr.org Dehydration, typically induced by heating, provides the energy needed to overcome these interactions, allowing the water molecule to be released from the lattice. Thermal analysis indicates that this dehydration occurs in a single, distinct step. researchgate.netlabmanager.com The reverse process, hydration, involves the adsorption of water molecules onto the crystal surface, followed by their incorporation into the lattice to reform the hydrate (B1144303) structure.
The stability of disodium propanedioate monohydrate can be quantified using thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), as well as by Dynamic Vapor Sorption (DVS). cymitquimica.comardena.comgoogle.com
Thermal analysis of disodium propanedioate monohydrate shows that the material undergoes a single-step dehydration process. researchgate.netlabmanager.com Following the loss of its water of hydration, the resulting anhydrous sodium malonate remains stable over a significant temperature range before decomposing. The thermal decomposition of the anhydrous salt also occurs in a single step, ultimately yielding sodium carbonate as the final solid residue at high temperatures (up to 700 °C) in both nitrogen and carbon dioxide atmospheres. researchgate.net
| Thermal Events for Disodium Propanedioate Hydrate | |
| Process | Description |
| Dehydration | Occurs in a single step, corresponding to the loss of one water molecule per formula unit. |
| Decomposition | The anhydrous salt decomposes in a single step. |
| Final Residue (at 700 °C) | Sodium Carbonate (Na₂CO₃) |
| Data sourced from Caires et al. researchgate.net |
Dynamic Vapor Sorption (DVS) studies can provide detailed information on hydrate stability as a function of relative humidity (RH). For related compounds, DVS reveals the critical RH levels at which hydrate formation or loss occurs. azom.com For mixed particles containing sodium malonate, continuous water uptake begins at RH levels below 50%, indicating significant hygroscopicity. researchgate.net
Supramolecular Interactions and Crystal Packing Motifs
The arrangement of ions and molecules in a crystal lattice is governed by a complex network of supramolecular interactions, including coordination bonds, hydrogen bonds, and ionic forces.
The crystal structure of disodium propanedioate monohydrate is a well-defined three-dimensional network. iucr.org Each sodium ion (Na⁺) is coordinated by six oxygen atoms, forming a distorted octahedral geometry. These oxygen atoms originate from both the carboxylate groups of the malonate ions and the water molecule. iucr.org
These sodium-oxygen polyhedra are intricately linked, sharing faces, edges, and corners to create a two-dimensional network perpendicular to the crystallographic a-axis. These 2D networks are then bridged along the a-axis by the malonate ions, extending the structure into three dimensions. iucr.org
The malonate ion (⁻OOC-CH₂-COO⁻) plays a crucial role as a multidentate ligand. It forms a six-membered chelate ring with one Na⁺ ion and a four-membered ring with another. iucr.org This chelation imposes a twist conformation on the malonate ion and causes a distortion of the C-C-C bond angle to 114.9°, significantly larger than the ideal tetrahedral angle. iucr.org
Hydrogen Bonding Networks Involving Co-crystallized Water Molecules
The geometry of the water molecule and its hydrogen bonds are key to the structure. The oxygen atom of the water molecule, O(5), acts as a donor for two hydrogen bonds. These bonds are directed towards the carboxylate oxygen atoms of the malonate anions. Specifically, O(3) from a neighboring malonate ion accepts two hydrogen bonds, one from O(5) and another from a symmetrically equivalent water molecule (O(5iii)). frontiersin.org This arrangement results in the formation of a zigzag-shaped hydrogen-bond chain that propagates along the c-axis of the crystal lattice. frontiersin.org
This network of hydrogen bonds, involving both the water molecules and the carboxylate groups of the propanedioate anion, contributes significantly to the cohesion and stability of the crystal structure. The presence and specific interactions of these co-crystallized water molecules are fundamental to the material's properties. The dynamics of these water molecules and their hydrogen-bonding patterns can be investigated using techniques like solid-state NMR and molecular dynamics simulations, which have been applied to other hydrated sodium salts to understand the mobility of water within the crystal lattice. rsc.org
Interactive Table: Hydrogen Bond Geometry in Disodium Propanedioate Monohydrate
| Donor-Acceptor | Distance (Å) | Angle (°) |
| O(5)-H...O(3) | Data not available | Data not available |
| O(5iii)-H...O(3) | Data not available | Data not available |
Note: Specific distances and angles for the hydrogen bonds were not provided in the primary crystallographic reference from 1978. frontiersin.org Modern crystallographic studies would typically include these details.
Analysis of Ionic and Van der Waals Interactions in the Crystal Lattice
Ionic Interactions: The crystal structure is orthorhombic, with the space group Pbc2₁. frontiersin.org Each sodium ion is coordinated by six oxygen atoms, forming a distorted octahedron. frontiersin.org These oxygen atoms originate from both the carboxylate groups of the malonate anions and the water molecule. The coordination polyhedra are linked together in a complex manner:
They form pairs along the b-axis through a common face.
They share edges along the c-axis.
These double chains are then linked along the b-axis through corner-sharing, creating a two-dimensional network perpendicular to the a-axis. frontiersin.org These networks are further linked along the a-axis by carboxylate bridges, resulting in a robust three-dimensional ionic framework. frontiersin.org The strength of these ionic bonds is the primary determinant of the compound's high melting point and its solubility characteristics in polar solvents. rsc.org The energy associated with the formation of this ionic lattice from gaseous ions is known as the lattice energy, a key indicator of the stability of an ionic solid. libretexts.orgjrc.ac.in
Interactive Table: Crystallographic Data for Disodium Propanedioate Monohydrate
| Parameter | Value | Reference |
| Formula | Na₂C₃H₂O₄·H₂O | frontiersin.org |
| Crystal System | Orthorhombic | frontiersin.org |
| Space Group | Pbc2₁ | frontiersin.org |
| a (Å) | 7.7486 (8) | frontiersin.org |
| b (Å) | 12.6419 (17) | frontiersin.org |
| c (Å) | 5.7866 (6) | frontiersin.org |
| Z (formula units/cell) | 4 | frontiersin.org |
| Na⁺ Coordination | 6 (distorted octahedron) | frontiersin.org |
Rational Crystal Engineering Approaches for Modulating Solid-State Performance
Crystal engineering provides a framework for the rational design and synthesis of crystalline materials with desired physicochemical properties. researchgate.net For disodium propanedioate hydrate, these approaches could be employed to modulate its solid-state performance, such as solubility, stability, and hygroscopicity. While specific studies on modulating this particular salt are not extensively documented, general principles of crystal engineering using the malonate synthon offer potential pathways.
Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystalline form. researchgate.net Different polymorphs of a substance can exhibit distinct solid-state properties. For instance, the anhydrous form of disodium propanedioate exists and would have different properties from the monohydrate due to the absence of the hydrogen-bonding water molecule. youtube.com Exploring different crystallization conditions (e.g., solvent, temperature, pressure) could potentially lead to the discovery of new polymorphic forms or different hydrates of disodium propanedioate, each with a unique performance profile. The existence of various polymorphs and solvates is a well-known phenomenon for many organic salts and is a key area of investigation in pharmaceutical sciences. unibo.itgoogle.com
Co-crystallization: Another powerful crystal engineering strategy is the formation of co-crystals, which are multi-component crystals held together by non-covalent interactions, typically hydrogen bonding. nih.gov By introducing a second, neutral molecule (a co-former) into the crystallization process with disodium propanedioate, it might be possible to create a new crystalline solid with modified properties. The malonate ion itself, and malonic acid, are versatile building blocks in the formation of co-crystals. acs.org For example, co-crystals of nicotinamide (B372718) with malonic acid have been synthesized, demonstrating the ability of the malonate structure to form robust hydrogen-bonded networks with other molecules. acs.org While disodium propanedioate is a salt, the potential for forming salt co-crystals exists, where the ionic backbone is further modified by hydrogen-bonded co-formers.
Mixed-Alkali Metal Systems: A more advanced approach involves the partial or complete substitution of the sodium ions with other alkali metal ions. This can lead to the formation of mixed-alkali malonates with entirely new crystal structures and properties. For example, the synthesis of a mixed alkali malonate, KLi(C₃H₂O₄)·H₂O, resulted in a non-centrosymmetric structure with interesting nonlinear optical properties. rsc.orgrsc.org This demonstrates that modulating the cationic component can significantly alter the crystal packing and, consequently, the material's function. By systematically varying the alkali metal cation, it is possible to fine-tune the coordination environment and the resulting three-dimensional architecture, thereby modulating the solid-state performance. rsc.org
Theoretical and Computational Studies of Disodium Propanedioate Hydrate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, stability, and chemical reactivity without the need for empirical data.
Density Functional Theory (DFT) and Ab Initio Methods for Ground State Properties
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry used to solve the electronic structure of molecules. scienceopen.commdpi.com Ab initio calculations derive results directly from first principles, without experimental data, by solving the Schrödinger equation. nih.govacs.org DFT, on the other hand, uses the electron density to determine the ground-state properties of a system, offering a balance between accuracy and computational cost. arxiv.orgaps.org
For disodium (B8443419) propanedioate hydrate (B1144303), these methods can elucidate its molecular geometry, charge distribution, and vibrational frequencies. A notable application is the theoretical interpretation of electron paramagnetic resonance (EPR) parameters for paramagnetic ions, such as Cu2+, doped into a single crystal of disodium malonate trihydrate. researchgate.netresearchgate.net In one such study, high-order perturbation formulas were used to interpret the g factors and hyperfine structure constants. scispace.com The calculations demonstrated that while the admixture of the |dz2⟩ state to the ground state wave function is small, its inclusion is critical for accurately determining the EPR parameters. researchgate.net This theoretical approach, which determines rhombic crystal-field parameters from the superposition model, shows excellent agreement with experimental observations. researchgate.net
Table 1: Theoretical vs. Experimental EPR Parameters for Cu2+ Centers in Disodium Malonate Trihydrate This table presents a comparison of calculated (Cal.) and experimental (Exp.) g factors and hyperfine structure constants (A, in 10⁻⁴ cm⁻¹) for two distinct Cu²⁺ centers identified within the crystal lattice.
| Parameter | Center 1 (Exp.) | Center 1 (Cal.) | Center 2 (Exp.) | Center 2 (Cal.) |
| g_xx | 2.073 | 2.074 | 2.060 | 2.060 |
| g_yy | 2.060 | 2.059 | 2.073 | 2.073 |
| g_zz | 2.248 | 2.248 | 2.248 | 2.248 |
| A_xx | 40.5 | 41 | 50.8 | 51 |
| A_yy | 50.8 | 51 | 40.5 | 41 |
| A_zz | 172.0 | 172 | 172.0 | 172 |
| Data sourced from theoretical studies on Cu²+ centers in disodium malonate trihydrate. researchgate.netresearchgate.net |
Such studies confirm the power of quantum chemical methods to model the subtle electronic interactions that define the properties of the compound in its crystalline state. researchgate.netresearchgate.net
Computational Modeling of Reaction Pathways and Transition States
Quantum chemical calculations are instrumental in predicting the mechanisms of chemical reactions. rsc.orgresearchgate.net By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed. researchgate.netpku.edu.cn This predictive capability is crucial for understanding reactivity and designing new synthetic routes. rsc.org
While specific studies on the reaction pathways of disodium propanedioate hydrate are not extensively documented in the literature, the methodologies are well-established. For instance, DFT calculations are routinely used to explore reaction thermodynamics and kinetics for related organic molecules. researchgate.netfrontiersin.org These computational models can identify rate-limiting steps and predict how factors like solvent and catalysts influence the reaction outcome. researchgate.net The application of these techniques to the propanedioate (malonate) moiety could provide valuable insights into its stability and reactivity in various chemical environments, such as its role in organic synthesis or its degradation pathways. researchgate.neta2bchem.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations provide a detailed view of dynamic processes, such as conformational changes, diffusion, and intermolecular interactions.
Simulation of Hydration Shell Dynamics and Solvent Interactions
In an aqueous solution, ions and polar molecules are surrounded by a layer of ordered water molecules known as the hydration shell. aps.orgbiorxiv.org The structure and dynamics of this shell are critical to the solubility and behavior of the solute. nih.govacs.org MD simulations can model the interactions between the disodium propanedioate ions and surrounding water molecules, revealing details about the number of water molecules in the hydration shell, their orientation, and the timescale of their exchange with the bulk solvent. acs.orgrsc.org
Simulations on similar biomolecular systems show that the hydration shell is not static; water molecules are in constant motion, and their dynamics are significantly slower than in bulk water. aps.orgnih.gov For disodium propanedioate, simulations would likely show the negatively charged carboxylate groups of the propanedioate anion strongly interacting with the partial positive charges on hydrogen atoms of water, while the sodium cations would be hydrated by the partial negative charges on the oxygen atoms. These simulations can quantify the structural and dynamic properties of these hydration layers, which are fundamental to understanding the compound's behavior in aqueous environments. acs.org
Protein-Ligand Binding Dynamics and Conformational Changes (e.g., SDH Interaction)
One of the most significant applications of computational modeling for the propanedioate (malonate) anion is in the study of its interaction with proteins. Malonate is a classic competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase (SDH), a key component of both the citric acid cycle and the electron transport chain. nih.govnih.gov
Computational models and molecular docking studies have been used extensively to investigate how malonate binds to the active site of SDH. nih.govresearchgate.net These simulations show that malonate's structural similarity to the natural substrate, succinate, allows it to occupy the active site, preventing succinate from binding and inhibiting the enzyme's function. nih.govresearchgate.net Molecular dynamics simulations can further reveal the conformational changes in the protein upon ligand binding and calculate the binding free energy, which indicates the stability of the protein-ligand complex. For example, one study reported a less favorable binding energy for malonate (-1.1 kcal/mol) compared to the natural substrate, succinate (-2.35 kcal/mol), when docked into the succinate-bound SDH complex. researchgate.net
Computational kinetic models of mammalian SDH have also been developed to analyze the effects of inhibitors like malonate. nih.gov These models can simulate succinate oxidation rates under various inhibitor concentrations and have successfully reproduced experimental data, confirming that malonate acts as a competitive inhibitor that reduces enzyme turnover by blocking the FAD site. nih.govmedchemexpress.com
Computational Prediction and Characterization of Crystal Structures and Polymorphs
Predicting the crystal structure of a molecule from its chemical formula alone is a major challenge in computational chemistry, often referred to as "crystal structure prediction" (CSP). nih.gov These methods search for the most thermodynamically stable arrangements of molecules in a crystal lattice. nih.gov The ability to predict potential polymorphs—different crystal structures of the same compound—is of immense importance.
For disodium propanedioate hydrate, computational methods can be used to explore possible crystal packing arrangements and predict their properties. While a definitive CSP study on disodium propanedioate hydrate is not widely reported, studies on related materials demonstrate the utility of these techniques. For example, computational tools have been used to aid in the characterization of polymorphs from powder X-ray diffraction data and to understand the tabletability of cocrystals involving malonic acid. nih.govresearchgate.net
Theoretical studies have also been performed on the local structure of disodium malonate trihydrate when doped with other ions. researchgate.net These calculations, which are validated against experimental data, provide detailed insight into the coordination environment within the crystal, demonstrating how computational methods can be used to refine and interpret crystallographic data. researchgate.netcolab.ws
Development of Predictive Models for Chemical and Biochemical Activity
The development of predictive models for the chemical and biochemical activity of compounds like disodium propanedioate hydrate is a significant area of computational chemistry and chemoinformatics. protoqsar.com These models, primarily in silico, aim to forecast the behavior and effects of molecules based on their structural and physicochemical properties, thereby accelerating research and reducing the need for extensive laboratory experimentation. protoqsar.comupi.edu For disodium propanedioate and its derivatives, these models are crucial for understanding their potential roles in various chemical and biological systems.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive modeling. protoqsar.com QSAR models are mathematical algorithms that correlate the chemical structure of a compound with its biological or chemical activity. protoqsar.comjst.go.jp The fundamental principle is that the structure of a molecule dictates its properties and, consequently, its activity. protoqsar.com The development of a QSAR model involves transforming the molecular structure into numerical descriptors and then using statistical methods to find a relationship between these descriptors and the observed activity. protoqsar.comnih.gov
For dicarboxylates and related compounds, several types of molecular descriptors can be employed to build robust QSAR models. acs.org These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others.
Table 1: Examples of Molecular Descriptors Used in QSAR Modeling
| Descriptor Category | Example Descriptors | Description |
|---|---|---|
| Constitutional | Molecular Weight, Number of H-bond acceptors/donors | Based on the molecular formula, without regard to geometry. |
| Topological | Wiener Index, Randić Index | Describe the connectivity and branching of the molecule. |
| Geometrical | Molecular Surface Area, Molecular Volume | Related to the 3D arrangement of the atoms. |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Mulliken charges | Derived from quantum mechanical calculations, describing electronic properties. |
| Physicochemical | LogP (octanol-water partition coefficient) | Represents the lipophilicity of the molecule. jst.go.jp |
This table is illustrative and provides examples of descriptor types relevant to building predictive models.
The process of creating a QSAR model typically involves compiling a dataset of compounds with known activities, calculating the relevant descriptors, and then applying a regression technique, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to generate the predictive equation. nih.gov The resulting model's predictive power is then rigorously validated using statistical methods like cross-validation and by using an external test set of compounds not used in the model's creation. jst.go.jpnih.gov
Molecular docking is another powerful computational technique used to predict the biochemical activity of a molecule. upi.edu This method simulates the interaction between a small molecule (ligand), such as the propanedioate ion, and a biological macromolecule (receptor), typically a protein or enzyme. researchgate.net By predicting the preferred binding orientation and affinity of the ligand to the receptor's active site, molecular docking can provide insights into the compound's potential as an inhibitor or activator. upi.eduresearchgate.net For instance, studies on malonate derivatives have used molecular docking to evaluate their potential as inhibitors for targets like the SARS-CoV-2 main protease. upi.edukjpupi.idresearchgate.net The results of these simulations are often scored based on the predicted binding energy, which indicates the stability of the ligand-receptor complex. researchgate.net
Table 2: Illustrative Docking Simulation Results for Malonate Derivatives
| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Malonate Derivative A | SARS-CoV-2 Mpro | -7.5 | HIS41, CYS145 |
| Malonate Derivative B | S. aureus DHFR | -8.2 | LEU5, PHE92 |
This table presents hypothetical data based on published studies on malonate derivatives to illustrate the output of molecular docking simulations. upi.edunih.govresearchgate.net The specific values and residues are for exemplary purposes.
Furthermore, Density Functional Theory (DFT) calculations are employed to understand the electronic structure and reactivity of molecules like disodium propanedioate. researchgate.netacs.org These theoretical studies can predict various properties, including molecular geometry, vibrational frequencies, and reaction energetics, which are essential for understanding chemical behavior. acs.org For example, DFT can be used to model the dehydration process of a hydrate or to evaluate the relative stability of different crystalline forms (polymorphs). acs.org
In the context of biochemical activity, predictive models have been developed for various malonate derivatives to assess properties like antibacterial efficacy. researchgate.net For example, research on diphenyl-malonohydrazides and their pyridine (B92270) derivatives involved synthesizing the compounds and then using docking studies to predict their binding affinity to the Staphylococcus aureus dihydrofolate reductase (DHFR) protein, corroborating the experimental findings of their antibacterial action. researchgate.net Similarly, sodium malonate itself has been identified as an inhibitor of the AcrAB-TolC multidrug efflux pump in Escherichia coli, and predictive modeling can help in understanding the structural basis of this inhibition and in designing more potent derivatives. mdpi.com
The integration of these computational methods—QSAR, molecular docking, and DFT—provides a comprehensive framework for developing predictive models for the chemical and biochemical activity of disodium propanedioate hydrate. These models not only offer valuable insights into the molecule's behavior but also guide further experimental work, making the discovery and development process more efficient and cost-effective. upi.edu
Advanced Applications of Disodium Propanedioate Hydrate in Materials Science
Integration into Functional Polymer Systems and Advanced Hydrogels
The integration of disodium (B8443419) propanedioate hydrate (B1144303) and its related malonate derivatives into polymer science has led to the development of materials with tailored properties. The malonate functional group, with its dicarboxylate structure, offers unique opportunities for polymerization and cross-linking, contributing to the formation of functional polymers and advanced hydrogels.
Research has demonstrated the anionic polymerization of monomers like diethyl methylidene malonate (DEMM), which can be initiated by substances containing anionic functional groups such as carboxylates. nih.gov This suggests that disodium propanedioate, as a salt of a dicarboxylic acid, can act as an initiator or a co-monomer in the synthesis of specialized polymers. The resulting polymers, containing malonate moieties in their backbone, can exhibit enhanced properties. For instance, the anionic polymerization of DEMM in the presence of water has been shown to be pH-dependent, allowing for control over the polymer's molecular weight. nih.gov
Furthermore, new polymers such as poly(subs-vinyl malonate amine) have been synthesized from malonyl chloride, a derivative of malonic acid. researchgate.net These polymers can be further modified through reactions with various alkyl halides and amines, leading to a diverse range of functional materials. researchgate.net The presence of the malonate group provides a site for further chemical transformations, enabling the creation of polymers with specific functionalities for applications in coatings and other areas. rsc.org
In the realm of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, the inclusion of ionic groups like malonates can significantly influence their properties. nih.govnih.gov The swelling behavior of ionic hydrogels is sensitive to the pH and ionic strength of the surrounding environment. nih.gov The carboxylate groups of the propanedioate moiety can ionize, leading to electrostatic repulsion between the polymer chains and causing the hydrogel to swell. This pH-responsive behavior is a key feature for the development of "smart" hydrogels for applications in drug delivery and tissue engineering. mdpi.com
Table 1: Influence of Malonate Integration on Polymer and Hydrogel Properties
| Property | Influence of Malonate Moiety | Potential Application |
| Polymerization Control | Can act as an anionic initiator or co-monomer, with pH-dependent reactivity. nih.gov | Synthesis of polymers with controlled molecular weight and architecture. |
| Functionality | Provides sites for post-polymerization modification. researchgate.net | Creation of a wide range of functional polymers for coatings and specialty chemicals. |
| Swelling Behavior | Imparts pH and ionic strength sensitivity to hydrogels. nih.gov | Development of smart hydrogels for controlled drug release and biosensors. |
| Biocompatibility | Malonate-based polymers have been explored for biomedical applications. | Use in tissue engineering and as matrices for cell culture. kns.org |
Role in Heterogeneous and Homogeneous Catalytic Systems
Disodium propanedioate hydrate and its derivatives play a multifaceted role in the field of catalysis, acting as ligands, precursors, and modifiers in both heterogeneous and homogeneous systems.
In homogeneous catalysis , the malonate ligand has been shown to exhibit versatile coordination modes, capable of linking multiple metal centers. researchgate.net For instance, in the Tsuji-Trost reaction, which involves palladium-catalyzed allylic alkylation, the sodium salt of diethyl malonate is a common nucleophile. wikipedia.org The development of chiral ligands for this reaction has enabled asymmetric synthesis, producing enantiomerically enriched products. wikipedia.org The malonate structure is also a key component in the development of ligands for other asymmetric catalytic reactions, where noncovalent interactions between the ligand and the substrate can lead to high enantioselectivity. acs.orguwindsor.ca
The versatility of the malonate group allows it to be incorporated into various catalytic frameworks, including metal-organic frameworks (MOFs), which are crystalline materials with high porosity and surface area. The controlled synthesis of MOFs is crucial for their application in heterogeneous catalysis, and malonate-based linkers can be used to construct these complex architectures. prometheanparticles.co.ukresearchgate.net
Table 2: Roles of Disodium Propanedioate and Derivatives in Catalysis
| Catalytic System | Role of Malonate | Example Application |
| Homogeneous Catalysis | Ligand for metal catalysts. | Asymmetric allylic alkylation, enabling the synthesis of chiral molecules. wikipedia.org |
| Homogeneous Catalysis | Nucleophile. | Key reactant in carbon-carbon bond-forming reactions like the malonic ester synthesis. cymitquimica.com |
| Heterogeneous Catalysis | Substrate for degradation. | Catalytic wet oxidation for wastewater treatment. sigmaaldrich.com |
| Heterogeneous Catalysis | Precursor/Modifier. | Component in the synthesis of solid catalysts and metal-organic frameworks. prometheanparticles.co.ukresearchgate.net |
Potential in Smart Materials and Responsive Systems Research
"Smart materials" or "responsive systems" are materials that undergo a significant change in their properties in response to external stimuli such as pH, temperature, light, or ionic strength. The incorporation of disodium propanedioate hydrate and related malonate compounds into materials can impart such responsiveness, opening up avenues for advanced applications.
The primary mechanism for the responsiveness endowed by the propanedioate group is its pH sensitivity. As a dicarboxylate, its state of ionization is dependent on the pH of the surrounding medium. At low pH, the carboxylate groups are protonated, while at higher pH, they are deprotonated and negatively charged. This change in charge can trigger a macroscopic response in the material. For instance, in a polymer network like a hydrogel, the electrostatic repulsion between the negatively charged malonate groups at high pH can cause the material to swell significantly. nih.gov
This pH-responsive behavior is being explored for various applications. In drug delivery, a hydrogel loaded with a therapeutic agent can be designed to release its payload in a specific pH environment, such as the slightly alkaline conditions of the small intestine. nih.gov Liposomes, which are microscopic vesicles used for drug delivery, have also been designed with malonate derivatives to be pH-responsive. thieme-connect.com
Beyond pH, the ionic nature of disodium propanedioate means it can also contribute to ionic strength-responsive systems. Changes in the salt concentration of the surrounding medium can affect the electrostatic interactions within the material, leading to changes in its properties. This can be utilized in sensors or actuators that respond to changes in the ionic environment.
While direct research on disodium propanedioate hydrate in many smart material systems is still emerging, the principles of using carboxylate-functionalized components are well-established. The predictable and tunable responsiveness of the malonate group makes it a promising candidate for the design of the next generation of smart materials. acs.orgmdpi.com
Utilization in Advanced Buffer Formulations for Controlled Material Synthesis
The role of buffer systems in controlling the synthesis of materials at the nanoscale and in crystallization processes is critical for achieving desired morphologies, sizes, and properties. Disodium propanedioate hydrate, or sodium malonate, has emerged as a valuable component in advanced buffer formulations for such controlled synthesis.
In the field of nanoparticle synthesis , the choice of buffer and stabilizing agent is paramount. A study on the synthesis of silver nanoplates systematically investigated the role of various reagents and included malonic acid disodium salt monohydrate as a potential ligand and buffer. acs.org The carboxylate groups of the malonate can coordinate to the surface of growing nanoparticles, influencing their growth kinetics and final shape. By controlling the pH and the concentration of the malonate, it is possible to direct the assembly of atoms into specific nanostructures.
Furthermore, in the realm of protein crystallization , which is essential for determining the three-dimensional structure of proteins, sodium malonate has been identified as a highly effective precipitant and buffering agent. nih.gov It has been shown to enhance the crystallizability of proteins, in some cases proving more effective than other commonly used salts. The addition of sodium malonate can alter the morphology of protein precipitates, leading to more ordered structures that are easier to filter and analyze. nih.gov This is attributed to its ability to stabilize the protein particles and reduce the co-precipitation of impurities. nih.gov
The controlled synthesis of metal-organic frameworks (MOFs) also benefits from carefully designed buffer systems. MOFs are constructed from metal ions or clusters linked by organic ligands. prometheanparticles.co.ukresearchgate.net The use of malonate as a ligand or as part of the buffer solution can influence the nucleation and growth of MOF crystals, allowing for control over their size, shape, and defect density. prometheanparticles.co.ukrsc.org This level of control is crucial for tailoring the properties of MOFs for specific applications in catalysis, gas storage, and separation.
Table 3: Applications of Disodium Propanedioate Hydrate in Controlled Synthesis
| Area of Synthesis | Function of Disodium Propanedioate Hydrate | Outcome |
| Nanoparticle Synthesis | Ligand and pH buffer. acs.org | Control over nanoparticle size, shape, and stability. |
| Protein Crystallization | Precipitant and stabilizing agent. nih.gov | Enhanced crystallizability, altered precipitate morphology, and increased purity. |
| Metal-Organic Frameworks | Linker and buffer component. prometheanparticles.co.ukresearchgate.net | Control over crystal nucleation and growth, leading to tailored MOF properties. |
Environmental Aspects and Biogeochemical Cycling of Malonate Species
Environmental Fate and Transport Mechanisms of Malonate in Natural Systems
The environmental journey of malonate species is primarily dictated by their physicochemical properties and interaction with environmental components. As a water-soluble compound, disodium (B8443419) propanedioate hydrate (B1144303) is expected to be highly mobile in aqueous environments. fishersci.com Its persistence in the environment is generally considered unlikely due to its biodegradability. fishersci.comnih.gov
Transport and Distribution : The high water solubility of malonate esters (20 to 142 g/L) and salts suggests that in aquatic systems, they will be transported with water flow. fishersci.comoecd.org Volatilization from water surfaces is expected to be a relatively slow process. oecd.org Due to this solubility, malonate is likely to be mobile in soil, potentially leaching into groundwater, although its rapid biodegradation often mitigates extensive transport. fishersci.com Studies on related compounds like diethyl malonate show they are not expected to significantly adsorb to suspended solids and sediment. nih.govepa.gov
Photochemical Cycling : Malonate participates in the photochemical redox cycling of essential elements like iron in atmospheric waters. acs.org It forms complexes with Fe(III), which have strong molar absorptivities. acs.org However, the photoproduction of Fe(II) from these complexes is much less efficient compared to other dicarboxylates like oxalate (B1200264). acs.org This suggests that in sunlit aquatic environments, malonate can influence the speciation and bioavailability of iron, a crucial micronutrient. acs.org
Abiotic Formation : Malonate can be abiotically generated in the environment through the oxidation of other biologically relevant organic acids. thieme-connect.comthieme-connect.com In laboratory settings, citric acid cycle intermediates such as citric acid, isocitrate, and oxaloacetate have been shown to produce malonate in aqueous solutions containing hydrogen peroxide, a common environmental oxidant. thieme-connect.com This indicates a potential abiotic pathway for malonate formation within natural organic matter. thieme-connect.comthieme-connect.com
A study on the persistence of diethyl malonate (DEM) following aerosol exposure found its half-life on soil surfaces to be between 1 to 3 hours, while on foliar surfaces, it was longer, ranging from 5 to 242 hours, indicating that persistence is greater on vegetation than in soil. osti.gov
| Parameter | Observation | Environmental Implication | Source |
|---|---|---|---|
| Water Solubility | 20 g/L (DEM) to 142 g/L (DMM) at 20°C | High mobility in aquatic systems; low adsorption to sediment. | oecd.org |
| Biodegradability | Readily biodegradable in screening studies. | Low environmental persistence. | nih.gov |
| Bioconcentration Factor (BCF) | Estimated at 3. | Low potential for bioaccumulation in aquatic organisms. | nih.gov |
| Volatilization Half-Life | Estimated at 23 days (model river) and 173 days (model lake) for DEM. | Volatilization is not a primary removal mechanism from water. | nih.gov |
| Surface Half-Life (Aerosol) | 1-3 hours (soil); 5-242 hours (foliar) for DEM. | Longer persistence on plant surfaces compared to soil. | osti.gov |
Microbial Degradation and Biotransformation Pathways of Malonate in Ecosystems
Numerous bacteria can utilize malonate as their sole source of carbon and energy. researchgate.netnih.gov The microbial breakdown of this compound is a key process in its biogeochemical cycle, converting it into central metabolites. All known degradation pathways involve a critical decarboxylation step that ultimately yields acetate (B1210297) or acetyl-CoA. nih.gov
Two primary, well-characterized pathways for malonate catabolism are encoded by the mdc and mat gene operons. researchgate.net
The mat Pathway : First identified in Rhizobium leguminosarum, this pathway involves three core genes: matA, matB, and matC. nih.govresearchgate.net
matC encodes a transport protein, often a dicarboxylate carrier, responsible for bringing malonate into the cell. nih.gov
matB encodes malonyl-CoA synthetase, which activates malonate to malonyl-CoA. nih.govasm.org
matA encodes malonyl-CoA decarboxylase, which decarboxylates malonyl-CoA to form acetyl-CoA and CO₂. nih.govasm.org This pathway is regulated by the MatR protein. nih.gov
The mdc Pathway : This pathway, found in bacteria like Acinetobacter calcoaceticus and Klebsiella pneumoniae, involves a multienzyme complex, the malonate decarboxylase (MDC) complex. researchgate.netresearchgate.net The genes for this pathway are also typically clustered in an operon, regulated by transcription factors like MdcR or MdcY. researchgate.net The process similarly involves the transport of malonate into the cell followed by its decarboxylation.
In some bacteria, such as the phototrophic bacterium Rhodopseudomonas palustris, the genes for these enzymes are not organized into a single operon but are disjointed in the genome. nih.govasm.orgnih.gov This bacterium grows very slowly on malonate, suggesting that the piecemeal arrangement of the necessary genes results in a less efficient metabolic pathway. nih.govasm.org Transport of malonate into the cell is also critical, with some bacteria relying on tripartite ATP-independent periplasmic (TRAP) transporters for optimal uptake. researchgate.netasm.org
| Pathway | Gene | Enzyme/Protein | Function | Example Organism | Source |
|---|---|---|---|---|---|
| mat Pathway | matC | Malonate Transporter | Uptake of malonate into the cell. | Rhizobium leguminosarum | nih.govresearchgate.net |
| matB | Malonyl-CoA Synthetase | Activates malonate to malonyl-CoA. | nih.govasm.org | ||
| matA | Malonyl-CoA Decarboxylase | Decarboxylates malonyl-CoA to acetyl-CoA. | nih.govasm.org | ||
| mdc Pathway | mdc genes | Malonate Decarboxylase Complex | Multi-subunit enzyme for decarboxylation. | Acinetobacter calcoaceticus | researchgate.netresearchgate.net |
| mdcF/mdcLM | Malonate Transporter | Uptake of malonate into the cell. | researchgate.net | ||
| Disjointed Pathway | rpa2047-2049, rpa2541-2543 | TRAP Transporters | Uptake of malonate into the cell. | Rhodopseudomonas palustris | asm.org |
Role in Natural Organic Matter Cycling and Carbon Sequestration (Non-Pollution Focus)
Malonate is an important component of the carbon cycle in specific ecosystems, particularly those involving legumes. nih.gov It represents a significant pool of fixed carbon. nih.gov
Natural Occurrence : Malonate is found in high concentrations in legume plants like alfalfa and clover, where it can constitute up to 4% of the plant's dry weight and 50% of its total acidity. nih.govasm.org Its production is linked to fatty acid biosynthesis via malonyl-CoA and may also be part of plant stress responses. researchgate.net In symbiotic nitrogen fixation, the concentration of malonate is elevated in the root nodules, suggesting a role in this crucial metabolic process, although it is not considered the primary carbon source for the bacteroids. researchgate.netasm.org
Carbon Sequestration and Humic Substance Synthesis : Recent research highlights the potential of malonate to enhance carbon sequestration in agricultural systems. researchgate.netnih.gov As a competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase, a key component of the tricarboxylic acid (TCA) cycle, malonate can modulate microbial respiration. researchgate.netresearchgate.net By inhibiting the TCA cycle, the addition of malonic acid to compost has been shown to decrease CO₂ emissions. researchgate.net This reduction in carbon loss leads to a significant increase in the amount of total organic carbon retained in the compost. nih.gov One study demonstrated that adding malonic acid reduced the carbon loss rate from 64.7% to 52.9% and simultaneously increased the content and stability of humic substances, which are a vital component of stable soil organic matter. nih.gov This suggests that malonate can shape bacterial community dynamics in a way that promotes the formation of humus and long-term carbon storage in soil. researchgate.netnih.gov
Development of Advanced Analytical Methodologies for Environmental Monitoring (Non-Toxicology)
Accurate and sensitive detection of malonate and related compounds in environmental matrices is essential for understanding their biogeochemical cycling. A variety of analytical methods have been developed for this purpose.
Chromatographic Methods : Gas chromatography (GC) is a principal method for analyzing malonate derivatives and related compounds in environmental samples. nih.gov It is often coupled with highly sensitive detectors:
GC-FPD (Flame Photometric Detector): Sensitive to phosphorus-containing compounds, useful for metabolites of organophosphates that include a malonate structure. nih.gov
GC-NPD (Nitrogen-Phosphorus Detector): Provides high selectivity for nitrogen- and phosphorus-containing compounds. nih.gov
GC-MS (Mass Spectrometry): Offers definitive identification and quantification of compounds based on their mass-to-charge ratio and fragmentation patterns. nih.gov In high-performance liquid chromatography (HPLC), malonate itself can be used as a component of the mobile phase. For instance, a malonate/acetate mobile phase has been used in ion chromatography coupled with inductively coupled plasma-mass spectrometry (ICP-MS) for the speciation of arsenic in water samples. clu-in.org
Fluorescent Probes : Advanced methodologies include the development of turn-on chemical probes for specific analytical targets. A fluorescent probe constructed using diethyl malonate as a recognition site has been developed for the highly selective detection of hydrazine (B178648). nih.govfrontiersin.org This probe exhibits a large Stokes shift (125 nm), which is advantageous for avoiding self-quenching and background interference. nih.gov The probe has been successfully applied to detect hydrazine vapor on a thin-layer chromatography (TLC) plate, demonstrating its potential for real-time environmental monitoring of specific pollutants that react with the malonate structure. nih.govfrontiersin.org
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic and Derivatization Pathways
The classical synthesis of disodium (B8443419) propanedioate involves the neutralization of malonic acid with sodium hydroxide (B78521) wikipedia.org. Other established methods include reacting monochloroacetic acid with sodium cyanide followed by hydrolysis or using sodium ethoxide with specific malonic acid esters scispace.comgoogle.com. While effective, these pathways represent a baseline from which future research can innovate.
Emerging research will likely focus on developing more sustainable and efficient "green" synthetic routes, minimizing waste and hazardous reagents. Furthermore, disodium propanedioate hydrate (B1144303) is a valuable precursor for creating more complex molecules. It can act as a ligand in the synthesis of organometallic compounds, such as bis(cyclopentadienyl)molybdenum malonate and malonato complexes of manganese chemicalbook.com. The exploration of its derivatization potential is a key area for future growth. By modifying the core malonate structure, researchers can tune its properties for specific applications, from medicinal chemistry to materials science.
Table 1: Overview of Synthetic Pathways for Malonate Salts
| Starting Material(s) | Reagent(s) | Product | Reference |
|---|---|---|---|
| Malonic Acid | Sodium Hydroxide | Disodium Malonate | wikipedia.org |
| Monochloroacetic Acid | Sodium Cyanide, Sodium Hydroxide | Sodium Malonate | google.com |
| 2-(4-butyloctyl)malonic acid | Sodium Ethoxide | Disodium 2-(4-butyloctyl)malonate | scispace.com |
| dl-Malic Acid | Sodium Hydroxide | Sodium Malate (B86768) Hydrate | google.com |
| Molybdenocene Dichloride | Disodium Malonate Monohydrate | Bis(cyclopentadienyl)molybdenum malonate | chemicalbook.com |
Deeper Understanding of Complex Biological Mechanisms at the Molecular Level
Disodium malonate is well-documented as a competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase, a critical component of the citric acid cycle researchgate.net. However, recent findings have unveiled more complex and nuanced biological roles, opening new avenues for investigation. A 2022 study identified sodium malonate as a novel efflux pump inhibitor (EPI) of the AcrAB-TolC multidrug efflux pump in E. coli, demonstrating its ability to increase the efficacy of certain antibiotics nih.gov. This discovery suggests a potential strategy for combating antibiotic resistance.
Beyond its inhibitory roles, malonate is a natural metabolite, and as malonyl-CoA, it is a fundamental building block in fatty acid biosynthesis researchgate.netnih.gov. Recent computational studies have also begun to explore malonate derivatives as potential inhibitors of the SARS-CoV-2 main protease, indicating a possible role in antiviral therapies upi.eduresearchgate.net.
Future research must focus on elucidating the precise molecular interactions behind these mechanisms. Structural biology techniques, such as X-ray crystallography, could resolve the binding of malonate to the AcrAB-TolC efflux pump. Investigating the structure-activity relationships of malonate derivatives could lead to the design of more potent and selective enzyme or protein inhibitors.
Table 2: Known Biological Roles and Targets of Malonate
| Biological Target/Process | Role of Malonate | Research Finding | Reference(s) |
|---|---|---|---|
| Succinate Dehydrogenase | Competitive Inhibitor | Inhibits a key enzyme in the TCA cycle. | researchgate.net |
| AcrAB-TolC Efflux Pump (E. coli) | Efflux Pump Inhibitor (EPI) | Increases the efficacy of certain antibiotics by preventing their removal from the bacterial cell. | nih.gov |
| Fatty Acid Biosynthesis | Key Intermediate | Serves as the precursor malonyl-CoA. | researchgate.netnih.gov |
| SARS-CoV-2 Main Protease | Potential Inhibitor | Computational models show malonate derivatives have high binding affinity to the viral protease. | upi.eduresearchgate.net |
| Protein Crystallization | Cryoprotectant | Stabilizes protein crystals. | nih.gov |
Advances in High-Throughput Screening and Automated Characterization Techniques
High-Throughput Screening (HTS) is a powerful technology used in drug discovery and materials science to rapidly test thousands or millions of compounds bmglabtech.comwikipedia.org. The application of HTS to disodium propanedioate hydrate and its derivatives is a significant emerging opportunity. HTS can accelerate the discovery of new "hits"—compounds that exhibit a desired biological activity or material property evotec.com.
For example, HTS methodologies can be used to:
Screen libraries of malonate derivatives against a wide range of biological targets (enzymes, receptors, etc.) to identify new therapeutic leads evotec.com.
Rapidly test different conditions for the synthesis of malonate-based metal-organic frameworks (MOFs), optimizing for desired properties like porosity or stability researchgate.net.
Automate the evaluation of the compound's effect on bacterial cultures to find more effective efflux pump inhibitors nih.gov.
Integrating HTS with automated characterization techniques, such as automated microscopy for analyzing precipitate morphology or robotic systems for measuring physical properties, will create a powerful feedback loop for rapid discovery and optimization nih.govwikipedia.org.
Table 3: Potential Applications of HTS in Malonate Research
| Research Area | HTS Application | Objective | Reference(s) |
|---|---|---|---|
| Drug Discovery | Screening of malonate derivative libraries | Identify novel inhibitors for targets like bacterial efflux pumps or viral proteases. | nih.govevotec.com |
| Materials Science | Automated synthesis and characterization | Discover new metal-organic frameworks (MOFs) with unique magnetic or structural properties. | researchgate.netrsc.org |
| Process Chemistry | Optimization of reaction conditions | Rapidly determine the most efficient pathways for synthesis and derivatization. | bmglabtech.com |
| Microbiology | Antimicrobial potentiation assays | Screen for malonate derivatives that best enhance antibiotic activity against resistant strains. | nih.gov |
Interdisciplinary Research at the Nexus of Materials Science, Biochemistry, and Computational Chemistry
The most exciting future opportunities for disodium propanedioate hydrate lie at the convergence of multiple scientific disciplines. Its versatility as a ligand, its biological activity, and its amenability to computational modeling make it an ideal subject for interdisciplinary research.
Materials Science & Biochemistry: The malonate ligand's structural flexibility allows it to form diverse coordination polymers with metal ions, creating materials with interesting magnetic properties rsc.org. Research is underway to see how these structural differences influence magnetic behavior rsc.org. In biochemistry, it has been shown to alter the morphology of precipitated proteins, which has implications for bioprocessing and purification nih.gov.
Computational Chemistry & Biology: Recent research has demonstrated the power of in silico methods, including molecular docking and dynamics simulations, to design and evaluate novel malonate derivatives as potential inhibitors for the SARS-CoV-2 protease upi.eduresearchgate.net. These computational predictions provide a clear roadmap for synthetic chemists and biochemists to create and test new therapeutic candidates.
Future projects will increasingly rely on a synergistic workflow: computational chemistry will be used to design novel derivatives with predicted activity, which will then be synthesized. These new compounds will be evaluated using biochemical assays and HTS, and their ability to self-assemble into advanced materials will be explored. This interdisciplinary approach ensures that research is not siloed, leading to more holistic and impactful discoveries.
Table 4: Examples of Interdisciplinary Research with Malonates
| Disciplines Combined | Research Example | Finding/Opportunity | Reference(s) |
|---|---|---|---|
| Computational Chemistry, Biochemistry | In silico design of SARS-CoV-2 inhibitors | Malonate derivatives show high predicted binding affinity, warranting experimental validation. | upi.eduresearchgate.net |
| Materials Science, Chemistry | Synthesis of malonate-bridged molecular magnets | The malonate ligand's coordination modes lead to extended magnetic networks. | rsc.org |
| Biochemistry, Chemical Engineering | Effect on protein precipitation during filtration | Addition of sodium malonate alters precipitate morphology and improves filtration flux. | nih.gov |
| Materials Science, High-Throughput Screening | Systematic investigation of MOF formation | HTS methods used to study the formation of new crystalline compounds from dicarboxylate linkers. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
